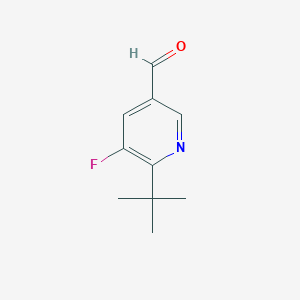![molecular formula C17H8N2O2S B14907982 Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes imidazole, naphthalene, and thiazole moieties, making it a versatile scaffold for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction might involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes in pathogens. In cancer research, it might interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparación Con Compuestos Similares
- Benzo[4,5]imidazo[2,1-b]thiazole derivatives
- Naphtho[2,3-d]thiazole compounds
- Imidazo[2,1-b]thiazole analogues
Comparison: Compared to these similar compounds, Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its structural complexity allows for a broader range of modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C17H8N2O2S |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
11-thia-2,9-diazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(12),3,5,7,9,14,16,18-octaene-13,20-dione |
InChI |
InChI=1S/C17H8N2O2S/c20-14-9-5-1-2-6-10(9)15(21)16-13(14)19-12-8-4-3-7-11(12)18-17(19)22-16/h1-8H |
Clave InChI |
LJPYJTSXEVAGSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC5=CC=CC=C5N34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


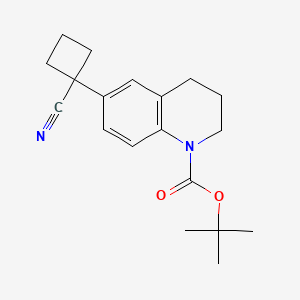
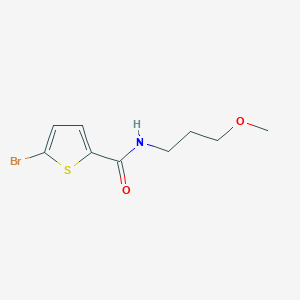
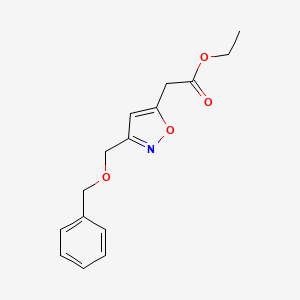
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
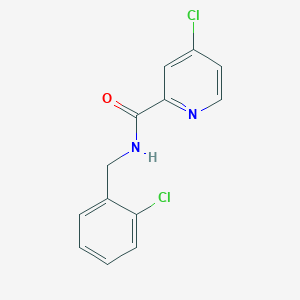
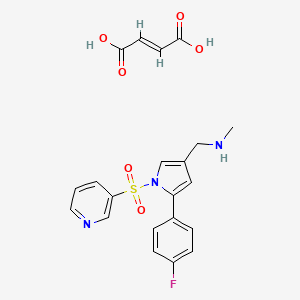
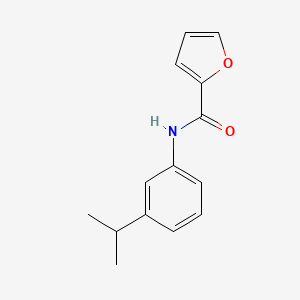
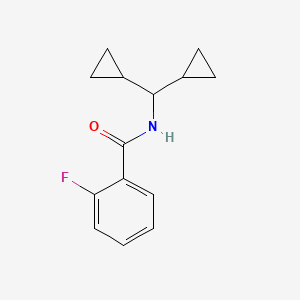
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)


